Thiophene, 2-chloro-5-(phenylthio)-
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Overview
Description
Thiophene, 2-chloro-5-(phenylthio)- is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound has a chlorine atom at the second position and a phenylthio group at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-chloro-5-(phenylthio)-, can be achieved through several methods. One common method involves the cyclization of butane, butadiene, or butenes with sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P2S5) in an acidic medium . Additionally, the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to achieve high yields and purity. For example, the use of palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides has been reported to be an efficient method for producing substituted thiophenes
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-chloro-5-(phenylthio)- undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophenes are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically occur at the C2 position of the thiophene ring due to the electron-rich nature of the sulfur atom.
Nucleophilic Substitution: Thiophenes can also undergo nucleophilic substitution reactions, although these are less common compared to electrophilic substitutions.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nitration: Nitric acid (HNO3) and acetic acid are commonly used for the nitration of thiophenes.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation reactions.
Halogenation: Halogenation can be achieved using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Thiophene, 2-chloro-5-(phenylthio)- has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of thiophene, 2-chloro-5-(phenylthio)- involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the thiophene ring can participate in various chemical interactions, including coordination with metal ions and formation of hydrogen bonds . These interactions can influence the compound’s biological activity and its ability to modulate specific molecular pathways.
Comparison with Similar Compounds
Thiophene, 2-chloro-5-(phenylthio)- can be compared with other similar compounds, such as:
2-Chlorothiophene: This compound has a chlorine atom at the second position of the thiophene ring but lacks the phenylthio group.
5-Chloro-2-thiophenecarboxaldehyde: This compound has a chlorine atom at the fifth position and a formyl group at the second position of the thiophene ring.
2-Acetylthiophene: This compound has an acetyl group at the second position of the thiophene ring.
The presence of the phenylthio group in Thiophene, 2-chloro-5-(phenylthio)- makes it unique and can influence its chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
CAS No. |
58042-61-8 |
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Molecular Formula |
C10H7ClS2 |
Molecular Weight |
226.7 g/mol |
IUPAC Name |
2-chloro-5-phenylsulfanylthiophene |
InChI |
InChI=1S/C10H7ClS2/c11-9-6-7-10(13-9)12-8-4-2-1-3-5-8/h1-7H |
InChI Key |
TXFWYVVOLFOSIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(S2)Cl |
Origin of Product |
United States |
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